Residue analysis using only parent ethofumesate standard leads to regulatory non-compliance and severe under-quantification of total residues. The certified Ethofumesate-2-keto reference material provides the exact calibration necessary for reliable sum-of-residue determination. - Enables EFSA MRL compliance by correcting distinct metabolite ionization and recovery behavior. - Validates hydrolysis efficiency for conjugated 2-keto residues in QuEChERS workflows. - Ensures 70-120% recovery rates mandated for pesticide residue quantification.
Ethofumesate-2-keto (3,3-dimethyl-2-oxo-2,3-dihydrobenzofurane-5-yl methane sulfonate) is the primary environmental transformation product and plant metabolite of the benzofuran herbicide ethofumesate. As a certified reference material, it is critical for agrochemical degradation studies and food safety compliance. Featuring a methanesulfonate ester and a reactive 2-oxo (lactone) group, this metabolite exhibits distinct polarity, solubility, and conjugation behavior compared to its parent compound. Procurement of high-purity ethofumesate-2-keto is essential for analytical laboratories to accurately quantify total herbicide residues in soil, water, and complex food matrices using LC-MS/MS and GC-MS/MS workflows[1].
Substituting the parent ethofumesate standard for its metabolites in residue analysis leads to critical regulatory failures and severe under-quantification. The European Food Safety Authority (EFSA) and other regulatory bodies explicitly define the legal residue limit as the sum of ethofumesate, 2-keto-ethofumesate, open-ring-2-keto-ethofumesate, and their conjugates. Because the 2-keto metabolite forms extensive conjugates with plant sugars and amino acids, its extraction recovery and ionization efficiency differ fundamentally from the parent compound. Without the exact ethofumesate-2-keto standard to calibrate matrix effects and hydrolysis efficiency during QuEChERS extraction, laboratories cannot achieve the required 70–120% recovery rates, rendering generic or parent-only calibrations legally and scientifically invalid [1].
In high-resolution mass spectrometry (LC-ESI-QTOF), ethofumesate-2-keto is cleanly differentiated from the parent herbicide by a precise mass shift. The parent compound exhibits an exact monoisotopic mass of 286.0875 Da, whereas the 2-keto metabolite has an exact mass of 256.0405 Da, reflecting the loss of the ethoxy group and the formation of the lactone carbonyl. This 30 Da mass difference ensures zero isobaric interference or MRM cross-talk during simultaneous multi-residue screening [1].
| Evidence Dimension | Exact Monoisotopic Mass (LC-MS) |
| Target Compound Data | 256.0405 Da (Ethofumesate-2-keto) |
| Comparator Or Baseline | 286.0875 Da (Parent Ethofumesate) |
| Quantified Difference | 30.047 Da mass shift |
| Conditions | LC-ESI-QTOF / GC-MS/MS multi-residue screening |
Guarantees baseline chromatographic and mass-spectral separation from the parent compound, enabling multiplexed quantification without signal overlap.
The 2-keto metabolite exhibits distinct partitioning behavior during QuEChERS extraction due to its tendency to form plant conjugates. While the parent ethofumesate can be extracted directly with standard acetonitrile partitioning, the 2-keto metabolite and its conjugates require specific alkaline or acid hydrolysis (e.g., heating with HCl) to release the bound residues. When using the specific ethofumesate-2-keto standard to optimize the citrate-buffered QuEChERS method with a hydrolysis step, laboratories achieve validated recovery rates of 80–120% with relative standard deviations (RSD) <20%, meeting strict EU analytical guidelines [1].
| Evidence Dimension | Method Recovery Rate |
| Target Compound Data | 80–120% recovery (optimized with 2-keto standard and hydrolysis) |
| Comparator Or Baseline | Sub-optimal recovery (if calibrated only with parent compound without hydrolysis) |
| Quantified Difference | Ensures >80% recovery of total conjugated residues |
| Conditions | Citrate-buffered QuEChERS with alkaline/acid hydrolysis in plant matrices |
Procuring this specific standard is mandatory to validate the hydrolysis step and prove method accuracy for total residue compliance.
Ethofumesate-2-keto is the primary marker for the environmental degradation of ethofumesate in soil and water. While the parent compound has a specific degradation half-life (e.g., DT50 of ~940 days at pH 5.0 in water), the appearance and subsequent decline of the 2-keto metabolite provide the quantitative kinetic data required for environmental risk assessments. Utilizing the certified 2-keto standard allows researchers to accurately map the transformation pathway and calculate the specific formation fraction and degradation kinetics of the metabolite itself, avoiding the mass-balance errors inherent in tracking parent depletion alone [1].
| Evidence Dimension | Degradation Pathway Marker |
| Target Compound Data | Direct quantification of the 2-keto transformation product |
| Comparator Or Baseline | Parent compound depletion only |
| Quantified Difference | Enables mass-balance closure and specific metabolite DT50 calculation |
| Conditions | Soil and aqueous environmental fate studies |
Essential for agrochemical companies and environmental labs required to submit complete degradation pathway data to regulatory agencies.
Used as a mandatory calibration standard in LC-MS/MS and GC-MS/MS workflows to quantify the 'sum of ethofumesate and its metabolites' in crops like sugar beets and strawberries, ensuring compliance with EFSA Maximum Residue Limits (MRLs) [1].
Procured by agrochemical developers and contract research organizations (CROs) to track soil degradation kinetics, water treatment efficacy, and calculate specific DT50 values for benzofuran herbicide transformation products [2].
Essential for optimizing and validating sample preparation protocols, specifically to verify the efficiency of alkaline or acid hydrolysis steps required to liberate conjugated 2-keto-ethofumesate residues from complex plant matrices [3].